A Technical Deep Dive into the Physical Properties of (Z)-6-Heptadecene and (E)-6-Heptadecene
A Technical Deep Dive into the Physical Properties of (Z)-6-Heptadecene and (E)-6-Heptadecene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of the physical properties of the geometric isomers (Z)-6-Heptadecene and (E)-6-Heptadecene. Due to a scarcity of specific experimental data for these particular isomers, this document leverages computed data from reputable chemical databases and established principles of stereoisomerism to offer a detailed analysis. This information is crucial for professionals in research and drug development who require a nuanced understanding of how molecular geometry influences physical behavior, which in turn can affect reaction kinetics, transport, and biological interactions.
Comparison of Physicochemical Data
The physical properties of (Z)-6-Heptadecene and (E)-6-Heptadecene are primarily dictated by their stereochemistry. The cis ((Z)) isomer, with both alkyl chains on the same side of the double bond, adopts a more bent, U-like shape. In contrast, the trans ((E)) isomer has its alkyl chains on opposite sides, resulting in a more linear and elongated structure. These structural differences have significant implications for their intermolecular forces and, consequently, their physical properties.
While extensive experimental data for these specific compounds is limited, computed properties provide valuable insights. The following table summarizes key computed physicochemical data for both isomers.
Table 1: Computed Physical Properties of (Z)-6-Heptadecene and (E)-6-Heptadecene
| Property | (Z)-6-Heptadecene (cis) | (E)-6-Heptadecene (trans) | Data Source |
| Molecular Formula | C₁₇H₃₄ | C₁₇H₃₄ | - |
| Molecular Weight | 238.45 g/mol | 238.5 g/mol | PubChem[1] |
| XLogP3-AA (LogP) | 8.5 | 8.5 | PubChem[1] |
| Boiling Point (Predicted) | ~300-306 °C at 760 mmHg (for similar isomers) | ~300-306 °C at 760 mmHg (for similar isomers) | The Good Scents Company[2][3] |
| Topological Polar Surface Area | 0 Ų | 0 Ų | PubChem[1] |
| Kovats Retention Index (Semi-standard non-polar) | Not available | 1675.9, 1676.8 | PubChem[1] |
| Kovats Retention Index (Standard polar) | Not available | 1704, 1709, 1708.9 | PubChem[1] |
Based on the general principles of alkene stereoisomerism, we can infer the qualitative differences in their physical properties, as outlined in the table below.
Table 2: Qualitative Comparison of Expected Physical Properties
| Property | (Z)-6-Heptadecene (cis) | (E)-6-Heptadecene (trans) | Rationale |
| Melting Point | Lower | Higher | The less symmetrical 'U' shape of the cis isomer leads to less efficient packing in the crystal lattice, resulting in weaker intermolecular forces that are easier to overcome. The more linear shape of the trans isomer allows for better crystal packing.[4][5] |
| Boiling Point | Slightly Higher | Slightly Lower | The cis isomer has a slight dipole moment due to the asymmetric distribution of the alkyl groups, leading to weak dipole-dipole interactions in addition to van der Waals forces. The trans isomer has a negligible dipole moment.[6][7] |
| Density | Slightly Higher | Slightly Lower | The less efficient packing of the cis isomer might intuitively suggest a lower density. However, the differences are generally minimal for long-chain alkenes. |
| Solubility | Insoluble in water, soluble in nonpolar organic solvents | Insoluble in water, soluble in nonpolar organic solvents | Both isomers are nonpolar hydrocarbons and thus share similar solubility characteristics.[4][8] |
| Stability | Less Stable | More Stable | Steric hindrance between the alkyl groups on the same side of the double bond in the cis isomer makes it thermodynamically less stable than the trans isomer.[9] |
Experimental Protocols for Physical Property Determination
While specific experimental data for the target molecules is sparse, the following are standard laboratory protocols used to determine the key physical properties of long-chain alkenes.
Melting Point Determination
The melting point can be determined using a capillary tube method with a melting point apparatus. A small, powdered sample of the crystalline solid is packed into a thin-walled capillary tube, which is then placed in the heating block of the apparatus. The temperature is gradually increased, and the range from which the substance starts to melt until it becomes completely liquid is recorded as the melting point. For alkenes with low melting points, a cooling stage on the apparatus may be necessary.
Boiling Point Determination
The boiling point is typically measured by distillation. The liquid is heated in a distillation flask, and the temperature at which the vapor pressure of the liquid equals the atmospheric pressure, and the liquid and vapor phases are in equilibrium, is recorded as the boiling point. For high-boiling-point liquids like heptadecene, vacuum distillation is often employed to prevent decomposition at high temperatures. The boiling point is then reported at a specific pressure.
Density Measurement
The density of liquid alkenes can be determined using a pycnometer or a digital density meter. A pycnometer is a flask with a specific volume that is weighed empty, then filled with the sample liquid and weighed again. The density is calculated from the mass of the liquid and the known volume of the pycnometer at a constant temperature.
Refractive Index Measurement
The refractive index, a measure of how much light bends as it passes through the substance, is determined using a refractometer. A few drops of the liquid sample are placed on the prism of the refractometer, and the instrument measures the angle of refraction. The refractive index is a temperature-dependent property and is usually reported at a standard temperature, such as 20°C.
Logical Relationships and Workflows
The following diagrams illustrate the relationship between the molecular geometry of the isomers and their physical properties, as well as a general workflow for their separation and characterization.
Caption: Isomer Structure and Physical Properties.
Caption: Experimental Workflow for Isomer Analysis.
References
- 1. (E)-6-Heptadecene | C17H34 | CID 5352259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-heptadecene, 6765-39-5 [thegoodscentscompany.com]
- 3. (Z)-8-heptadecene, 16369-12-3 [thegoodscentscompany.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. byjus.com [byjus.com]
- 6. Physical Properties of Alkenes | OpenOChem Learn [learn.openochem.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistwizards.com [chemistwizards.com]
- 9. psiberg.com [psiberg.com]
